Cas no 2094-97-5 (1,3-Oxathiolane)
1,3-Oxathiolane Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Oxathiolane
- 1,3-Oxathiole, dihydro-
- 1,3-Oxothiolane
- EN300-22197789
- InChI=1/C3H6OS/c1-2-5-3-4-1/h1-3H
- WJJSZTJGFCFNKI-UHFFFAOYSA-N
- 2094-97-5
- DTXSID10175112
- DTXCID6097603
-
- MDL: MFCD30470096
- Inchi: 1S/C3H6OS/c1-2-5-3-4-1/h1-3H2
- InChI Key: WJJSZTJGFCFNKI-UHFFFAOYSA-N
- SMILES: S1COCC1
Computed Properties
- Exact Mass: 90.01398
- Monoisotopic Mass: 90.013936
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 30.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.5
- XLogP3: 0.6
Experimental Properties
- Density: 1.137
- Boiling Point: 146.8°Cat760mmHg
- Flash Point: 42.6°C
- Refractive Index: 1.507
- PSA: 9.23
1,3-Oxathiolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22197789-0.05g |
1,3-oxathiolane |
2094-97-5 | 95% | 0.05g |
$73.0 | 2023-09-16 | |
| Enamine | EN300-22197789-0.1g |
1,3-oxathiolane |
2094-97-5 | 95% | 0.1g |
$109.0 | 2023-09-16 | |
| Enamine | EN300-22197789-0.25g |
1,3-oxathiolane |
2094-97-5 | 95% | 0.25g |
$156.0 | 2023-09-16 | |
| Enamine | EN300-22197789-0.5g |
1,3-oxathiolane |
2094-97-5 | 95% | 0.5g |
$299.0 | 2023-09-16 | |
| Enamine | EN300-22197789-1.0g |
1,3-oxathiolane |
2094-97-5 | 95% | 1g |
$398.0 | 2023-05-26 | |
| Enamine | EN300-22197789-2.5g |
1,3-oxathiolane |
2094-97-5 | 95% | 2.5g |
$782.0 | 2023-09-16 | |
| Enamine | EN300-22197789-5.0g |
1,3-oxathiolane |
2094-97-5 | 95% | 5g |
$1157.0 | 2023-05-26 | |
| Enamine | EN300-22197789-10.0g |
1,3-oxathiolane |
2094-97-5 | 95% | 10g |
$1716.0 | 2023-05-26 | |
| Enamine | EN300-22197789-1g |
1,3-oxathiolane |
2094-97-5 | 95% | 1g |
$398.0 | 2023-09-16 | |
| Enamine | EN300-22197789-5g |
1,3-oxathiolane |
2094-97-5 | 95% | 5g |
$1157.0 | 2023-09-16 |
1,3-Oxathiolane Related Literature
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Carlos Díez-Poza,Lucía álvarez-Miguel,Marta E. G. Mosquera,Christopher J. Whiteoak Org. Biomol. Chem. 2023 21 3733
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2. Organocatalytic cycloaddition of carbonyl sulfide with propargylic alcohols to 1,3-oxathiolan-2-onesHui Zhou,Rui Zhang,Hui Zhang,Sen Mu,Xiao-Bing Lu Catal. Sci. Technol. 2019 9 1457
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J. Diebler,A. Spannenberg,T. Werner Org. Biomol. Chem. 2016 14 7480
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Christian M. Kleiner,Luise Horst,Christian Würtele,Raffael Wende,Peter R. Schreiner Org. Biomol. Chem. 2009 7 1397
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Suvratha Krishnamurthy,Yoshiaki Yoshida,Takeshi Endo Polym. Chem. 2022 13 267
Additional information on 1,3-Oxathiolane
1,3-Oxathiolane (CAS No. 2094-97-5): Properties, Applications, and Market Insights
1,3-Oxathiolane (CAS No. 2094-97-5) is a heterocyclic organic compound featuring a five-membered ring containing both oxygen and sulfur atoms. This versatile chemical has garnered significant attention in recent years due to its unique structural properties and wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "1,3-Oxathiolane uses", "1,3-Oxathiolane synthesis", and "1,3-Oxathiolane derivatives", reflecting growing interest in this compound.
The molecular structure of 1,3-Oxathiolane makes it particularly valuable as a building block in organic synthesis. Its ring system can serve as a protective group for carbonyl compounds or as a precursor for more complex heterocycles. Recent studies have explored its potential in developing new antiviral agents and biodegradable polymers, aligning with current trends in sustainable chemistry and drug discovery. Questions like "Is 1,3-Oxathiolane biodegradable?" and "1,3-Oxathiolane in drug development" are becoming increasingly common in scientific literature searches.
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From a synthetic chemistry perspective, 1,3-Oxathiolane offers several advantages. Its preparation typically involves the condensation of mercaptoethanol with carbonyl compounds, a relatively straightforward process that can be adapted for large-scale production. Industrial chemists often search for "1,3-Oxathiolane production methods" and "1,3-Oxathiolane industrial applications", reflecting the compound's commercial importance.
The global market for 1,3-Oxathiolane and its derivatives has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Market analysts tracking "1,3-Oxathiolane market trends" or "1,3-Oxathiolane suppliers" report expanding applications in Asia-Pacific regions, particularly in research-driven economies. The compound's relative stability and handling characteristics make it attractive for international trade.
Recent advancements in 1,3-Oxathiolane chemistry include the development of novel catalytic systems for its synthesis and the exploration of chiral variants for asymmetric synthesis. These developments respond to frequent queries about "1,3-Oxathiolane stereochemistry" and "1,3-Oxathiolane catalysis" in academic circles. The compound's versatility continues to inspire new research directions in synthetic methodology development.
Safety considerations for 1,3-Oxathiolane are standard for organic compounds of its class, with proper handling procedures recommended. Professionals often search for "1,3-Oxathiolane safety data" and "1,3-Oxathiolane handling guidelines", emphasizing the importance of responsible chemical management in industrial and laboratory settings.
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Looking forward, 1,3-Oxathiolane is poised to maintain its relevance in chemical research and industrial applications. Emerging trends in personalized medicine and smart materials may create new opportunities for this versatile heterocycle. Continued research will likely address current questions about "1,3-Oxathiolane future applications" and "1,3-Oxathiolane in emerging technologies", ensuring its place in the evolving landscape of specialty chemicals.
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